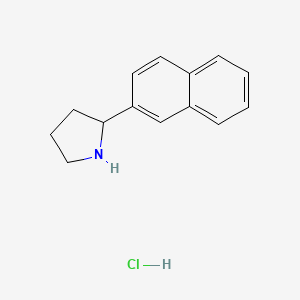

2-(Naphthalen-2-yl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

2-naphthalen-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14;/h1-2,4-5,7-8,10,14-15H,3,6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHQPDGYUTULSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride typically involves the reaction of naphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between naphthalene and pyrrolidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the efficient production of this compound in bulk quantities .

化学反応の分析

Types of Reactions

2-(Naphthalen-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted naphthalene products. These products have significant applications in different fields of research and industry .

科学的研究の応用

Case Studies

- Anticancer Activity : A related study on pyrrolidine derivatives demonstrated significant anticancer properties, showing that certain compounds exhibited higher cytotoxicity against cancer cell lines compared to established drugs like tamoxifen. These findings suggest that derivatives of pyrrolidine, including 2-(Naphthalen-2-yl)pyrrolidine hydrochloride, might possess similar therapeutic potential .

- Antibacterial Properties : Some pyrrolidine-based compounds have shown effectiveness in suppressing bacterial biofilm growth, indicating that this compound could be explored for antibacterial applications as well .

Applications in Medicinal Chemistry

The versatility of pyrrolidines as scaffolds in drug design is well-documented. Their ability to modulate biological activity makes them valuable in developing new therapeutics. The unique properties of this compound position it as a candidate for further investigation in this domain.

Potential Therapeutic Areas

- Cancer Treatment : Given its potential anticancer activity, ongoing research could explore its efficacy against various cancer types.

- Antibacterial Agents : Its structural features may allow it to interact with bacterial targets effectively.

作用機序

The mechanism of action of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

3-(Naphthalen-2-yl)pyrrolidine Hydrochloride

- Structural Difference : The pyrrolidine ring is attached to the 3-position of the naphthalene group instead of the 2-position.

2-(Naphthalen-2-ylmethyl)pyrrolidine Hydrochloride (CID 326298)

- Structural Difference : A methylene bridge (-CH₂-) separates the pyrrolidine and naphthalene groups.

- Molecular Formula : C₁₅H₁₇N·HCl (vs. C₁₄H₁₆ClN for the target compound).

- Implications : The methylene linker increases molecular flexibility, which could enhance or reduce binding affinity depending on the target. The molecular weight is slightly higher (~248 g/mol ), and the SMILES string (C1CC(NC1)CC2=CC3=CC=CC=C3C=C2) highlights the extended structure .

(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

- Structural Difference : A 3,4-difluorophenyl group replaces the naphthalene.

- Molecular Weight : 219.66 g/mol , lower due to the smaller aromatic substituent.

- The reduced steric bulk compared to naphthalene may favor interactions with compact binding pockets .

(S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

- Structural Difference : A 4-methoxyphenyl group is present.

- Molecular Weight : 213.70 g/mol .

- Implications : The methoxy group (-OCH₃) enhances electron-donating effects, which could increase solubility in polar solvents. This contrasts with the lipophilic naphthalene, suggesting divergent pharmacokinetic profiles .

APP (trans-1-[2-[2-(1-Adamantyl)vinyl]phenoxy]ethyl]-pyrrolidine Hydrochloride)

- Structural Difference: Contains a bulky adamantyl group and a phenoxyethyl chain.

- Application : Inhibits gastric H+/K+-ATPase, demonstrating therapeutic relevance in acid secretion regulation.

- Implications : The adamantyl group’s rigidity and hydrophobicity contrast sharply with the planar naphthalene, highlighting how substituent choice drives target specificity .

Physicochemical and Pharmacological Comparison

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (Predicted) |

|---|---|---|---|

| 2-(Naphthalen-2-yl)pyrrolidine HCl | 233.74 | Naphthalene | High |

| 2-(Naphthalen-2-ylmethyl)pyrrolidine HCl | ~248 | Naphthalenylmethyl | Moderate-High |

| (S)-2-(3,4-Difluorophenyl)pyrrolidine HCl | 219.66 | 3,4-Difluorophenyl | Moderate |

| (S)-2-(4-Methoxyphenyl)pyrrolidine HCl | 213.70 | 4-Methoxyphenyl | Low-Moderate |

生物活性

2-(Naphthalen-2-yl)pyrrolidine hydrochloride is an organic compound with the molecular formula C14H16ClN. Its structure consists of a pyrrolidine ring substituted with a naphthalene moiety, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, influencing cellular pathways involved in disease processes.

Key Interactions

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may have implications for neurological disorders.

- Enzyme Inhibition : Initial studies suggest that it could inhibit certain enzymes linked to bacterial resistance mechanisms, particularly those associated with Pseudomonas aeruginosa .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have demonstrated its effectiveness against multidrug-resistant bacterial strains, particularly through the inhibition of penicillin-binding proteins (PBPs) .

- Antitumor Properties : The compound has been investigated for its potential anticancer effects, especially in targeting epidermal growth factor receptors (EGFR) .

- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it is being evaluated for its capacity to protect neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits Pseudomonas aeruginosa growth | |

| Antitumor | Potential inhibitor of EGFR | |

| Neuroprotective | Protects against oxidative stress in neurons |

Case Study: Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of Pseudomonas aeruginosa. The researchers utilized fluorescence assays to measure enzyme inhibition, finding that the compound exhibited significant potency against PBPs, suggesting a novel mechanism for combating antibiotic resistance .

The synthesis of this compound typically involves the reaction between naphthalene and pyrrolidine under specific conditions. This process often employs catalysts and organic solvents at elevated temperatures to achieve high yields and purity .

Table 2: Comparison with Related Pyrrolidine Derivatives

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-(Naphthalen-1-yl)pyrrolidine hydrochloride | Different naphthalene substitution | Antimicrobial |

| 2-(Naphthalen-2-yl)pyrrolidine | No hydrochloride salt | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Naphthalen-2-yl)pyrrolidine hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a naphthalene derivative (e.g., 2-naphthol) with a pyrrolidine precursor. A common approach is nucleophilic substitution or condensation. For example, reacting 2-naphthol with a pyrrolidine-containing electrophile (e.g., propargyl bromide in DMF with K₂CO₃ as a base) under controlled conditions. Post-reaction steps include extraction (ethyl acetate), drying (Na₂SO₄), and solvent removal under reduced pressure. Further purification via chromatography or recrystallization may be required .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the naphthalene and pyrrolidine moieties. For example:

- ¹H NMR : Aromatic protons (naphthalene) appear as multiplets in 7.4–8.2 ppm; pyrrolidine protons show signals near 1.8–3.5 ppm.

- ¹³C NMR : Aromatic carbons (120–135 ppm), pyrrolidine carbons (25–60 ppm), and the hydrochloride salt (distinctive chloride-related shifts).

- Mass Spectrometry (MS) : Molecular ion peak (M+H⁺) should match the molecular weight (C₁₄H₁₆NCl). Additional techniques like FT-IR can confirm functional groups (e.g., C-N stretching at ~1100 cm⁻¹) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use HEK293 or HepG2 cell lines for cytotoxicity assays (MTT or resazurin-based). Assess IC₅₀ values and compare to positive controls. For genotoxicity, perform Ames tests (bacterial reverse mutation) or comet assays. Include solvent controls and validate results with triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

- Methodological Answer : Use SHELX software for refinement. If data conflicts arise (e.g., poor R-factors), cross-validate with:

- Twinned data refinement : Apply twin law matrices (e.g., SHELXL TWIN command).

- High-resolution datasets : Collect data at synchrotron facilities (≤1.0 Å resolution) to improve electron density maps.

- Validation tools : Check using PLATON or CCDC Mercury for symmetry errors or missed hydrogen bonds. Contradictions may arise from disorder; model alternative conformers with occupancy refinement .

Q. What strategies address conflicting in vitro vs. in vivo toxicity results?

- Methodological Answer : Discrepancies may stem from metabolic differences. Use:

- Metabolite profiling : Identify active metabolites via LC-MS/MS in plasma/tissue homogenates.

- Species-specific models : Compare rodent (e.g., Sprague-Dawley rats) and humanized models (e.g., CYP3A4-transgenic mice).

- Endpoint diversification : Combine histopathology, serum biomarkers (ALT, AST), and behavioral assays to capture systemic effects missed in vitro .

Q. How can enantiomeric purity be ensured during synthesis and characterization?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Monitor retention times against racemic mixtures.

- Circular Dichroism (CD) : Compare spectra to enantiomerically pure standards.

- X-ray crystallography : Resolve absolute configuration via Flack parameter analysis. For scale-up, optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) .

Q. What analytical methods detect trace impurities in bulk samples?

- Methodological Answer :

- HPLC-MS : Use C18 columns (e.g., Agilent ZORBAX) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 0.1% threshold.

- NMR spiking : Add suspected impurity standards (e.g., unreacted naphthalene derivatives) to identify residual peaks.

- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values. Discrepancies may indicate hygroscopicity or solvent retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。